molecular formula C22H29NO B14510250 2-Methyl-1-[3-(2-methylphenoxy)-3-phenylpropyl]piperidine CAS No. 62663-49-4

2-Methyl-1-[3-(2-methylphenoxy)-3-phenylpropyl]piperidine

Cat. No.: B14510250
CAS No.: 62663-49-4
M. Wt: 323.5 g/mol
InChI Key: LHWVULBJUHXCQY-UHFFFAOYSA-N
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Description

2-Methyl-1-[3-(2-methylphenoxy)-3-phenylpropyl]piperidine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2-methylphenoxy and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[3-(2-methylphenoxy)-3-phenylpropyl]piperidine typically involves multiple steps:

    Formation of the Phenylpropyl Intermediate: The initial step involves the preparation of the 3-(2-methylphenoxy)-3-phenylpropyl intermediate. This can be achieved through a nucleophilic substitution reaction where 2-methylphenol reacts with 3-chloropropiophenone in the presence of a base such as potassium carbonate.

    Piperidine Ring Formation: The phenylpropyl intermediate is then reacted with piperidine under reflux conditions to form the final product. The reaction is typically carried out in an organic solvent such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[3-(2-methylphenoxy)-3-phenylpropyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base or catalyst.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

2-Methyl-1-[3-(2-methylphenoxy)-3-phenylpropyl]piperidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical products due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-[3-(2-methylphenoxy)-3-phenylpropyl]piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3-diphenyl-1,3-propanedione: A structurally related compound with different functional groups.

    1-(2-Methylphenoxy)-3-[(1-methyl-2-phenylethyl)amino]-2-propanol: Another compound with a similar phenoxy and phenylpropyl moiety.

Uniqueness

2-Methyl-1-[3-(2-methylphenoxy)-3-phenylpropyl]piperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

62663-49-4

Molecular Formula

C22H29NO

Molecular Weight

323.5 g/mol

IUPAC Name

2-methyl-1-[3-(2-methylphenoxy)-3-phenylpropyl]piperidine

InChI

InChI=1S/C22H29NO/c1-18-10-6-7-14-21(18)24-22(20-12-4-3-5-13-20)15-17-23-16-9-8-11-19(23)2/h3-7,10,12-14,19,22H,8-9,11,15-17H2,1-2H3

InChI Key

LHWVULBJUHXCQY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCC(C2=CC=CC=C2)OC3=CC=CC=C3C

Origin of Product

United States

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